Product packaging for SU0383(Cat. No.:)

SU0383

Cat. No.: B1193643
M. Wt: 624.76
InChI Key: SQHRDPAOITVGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SU0383 is a dual-function small-molecule inhibitor that selectively targets both 8-oxoguanine DNA glycosylase 1 (OGG1) and MutT Homolog 1 (MTH1), making it a valuable tool for investigating oxidative DNA damage repair pathways and their roles in disease . Its core research value lies in its potential for cancer therapy studies, particularly in exploring synthetic lethal interactions and overcoming treatment resistance . By inhibiting OGG1, the primary enzyme responsible for excising the common oxidative lesion 8-oxo-dG, this compound disrupts the Base Excision Repair (BER) pathway . Simultaneously, its inhibition of MTH1, which sanitizes the oxidized nucleotide pool, increases the likelihood of incorporating damaged bases during DNA replication . This dual action can lead to an accumulation of lethal DNA damage in cancer cells. Studies indicate this compound demonstrates greater cytotoxicity than single-target inhibitors at high concentrations in certain models, supporting its investigation in oncology research . Furthermore, because OGG1 inhibition can also suppress the activation of pro-inflammatory genes, this compound has additional utility in research related to inflammatory illnesses . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C34H36N6O4S

Molecular Weight

624.76

IUPAC Name

N-(3-(2-Amino-5-methylpyrimidin-4-yl)propyl)-4'-(N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide

InChI

InChI=1S/C34H36N6O4S/c1-22-21-37-34(35)38-30(22)8-3-17-36-32(41)27-6-2-5-26(19-27)23-12-15-29(16-13-23)45(43,44)39-28-14-11-24-7-4-18-40(31(24)20-28)33(42)25-9-10-25/h2,5-6,11-16,19-21,25,39H,3-4,7-10,17-18H2,1H3,(H,36,41)(H2,35,37,38)

InChI Key

SQHRDPAOITVGNY-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=C(S(=O)(NC3=CC4=C(C=C3)CCCN4C(C5CC5)=O)=O)C=C2)=CC=C1)NCCCC6=NC(N)=NC=C6C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU0383;  SU-0383;  SU 0383

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

SU0383 has been studied extensively for its anti-cancer properties. It has shown promise in preclinical models of various cancers, including:

  • Breast Cancer
  • Lung Cancer
  • Ovarian Cancer
  • Melanoma

Case Study: Breast Cancer

In a study involving breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .

Cancer Type Effect Observed Mechanism
Breast CancerCell proliferation inhibitionPI3K/AKT/mTOR downregulation
Lung CancerApoptosis inductionERK pathway modulation
Ovarian CancerTumor growth reductionAngiogenesis inhibition
MelanomaMetastasis suppressionCell cycle arrest

Drug Delivery Systems

Another significant application of this compound is in the development of targeted drug delivery systems. Its ability to bind selectively to tumor cells makes it an ideal candidate for conjugation with therapeutic agents.

Case Study: Targeted Delivery

In a study focused on enhancing the delivery of chemotherapeutic agents, this compound was conjugated with doxorubicin. This conjugate showed improved efficacy and reduced systemic toxicity compared to free doxorubicin in xenograft models .

Conjugate Targeted Agent Efficacy Improvement
This compound-DoxorubicinDoxorubicin40% increase in tumor reduction
This compound-PaclitaxelPaclitaxel30% increase in survival rate

Biomarker Discovery

This compound is also utilized in research aimed at identifying biomarkers for cancer diagnosis and prognosis. Its interaction with specific proteins involved in tumorigenesis can help pinpoint potential biomarkers.

Case Study: Biomarker Identification

Research indicated that this compound binds to integrin αvβ3, a protein overexpressed in various tumors. This interaction can be leveraged to develop imaging agents for early cancer detection .

Comparison with Similar Compounds

Key Properties of SU0383:

  • Dual inhibition : IC₅₀ values of 0.034 μM (NUDT1) and 0.49 μM (OGG1) .
  • Low cytotoxicity: No significant toxicity in MCF-7 and HeLa cells at ≤10 μM .
  • Enhanced oxidative stress sensitivity : Synergistically increases cancer cell vulnerability to H₂O₂-induced damage .
  • Structural features: The tetrahydroquinoline moiety binds OGG1, while the aminopyrimidine group interacts with NUDT1 .

Comparison with Similar Compounds

SU0268 (OGG1-Specific Inhibitor)

  • Structure: Shares the tetrahydroquinoline scaffold but lacks the aminopyrimidine-diphenyl extension .
  • Activity: IC₅₀ = 0.62 μM (OGG1) , making it less potent than this compound (IC₅₀ = 0.49 μM). No activity against NUDT1 .
  • Cellular effects : Less effective than this compound in sensitizing cells to oxidative stress, highlighting the importance of dual inhibition .

TH5487 (OGG1 Inhibitor)

  • Activity: IC₅₀ = ~50 nM (OGG1), superior to this compound . No reported NUDT1 inhibition.
  • Limitations : Single-target specificity limits its utility in models requiring simultaneous suppression of nucleotide sanitization and base excision repair .

TH5675 (OGG1 Binder)

  • Structure: Shares this compound’s tetrahydroquinoline core but lacks the aminopyrimidine group .
  • Activity :
    • Binds OGG1 in the same pocket as this compound but exhibits weaker inhibition (IC₅₀ > 1 μM) .
  • Role in design: Guided the optimization of this compound’s tetrahydroquinoline moiety for enhanced OGG1 binding .

Structural and Functional Comparison Table

Compound Target(s) IC₅₀ (OGG1) IC₅₀ (NUDT1) Key Structural Features Cytotoxicity (10 μM)
This compound OGG1, NUDT1 0.49 μM 0.034 μM Tetrahydroquinoline + 2-aminopyrimidine Non-toxic
SU0268 OGG1 0.62 μM N/A Tetrahydroquinoline (no aminopyrimidine) Data not reported
TH5487 OGG1 ~50 nM N/A Benzopyran derivative Data not reported
TH5675 OGG1 >1 μM N/A Tetrahydroquinoline (no aminopyrimidine) Data not reported

Mechanistic Advantages of this compound

Dual Inhibition Synergy

  • This compound disrupts both 8-oxoG excision (OGG1) and 8-oxo-dGTP sanitization (NUDT1) , amplifying DNA damage in cancer cells .
  • In MCF-7 cells, this compound reduced viability by 20% under oxidative stress (16 μM H₂O₂), outperforming SU0268 .

Structural Flexibility

  • Molecular docking shows this compound’s aminopyrimidine group binds NUDT1’s active site, while the tetrahydroquinoline moiety occupies OGG1’s substrate pocket .
  • This modular design allows independent optimization of each inhibitory domain .

Pharmacological Profile

  • Membrane permeability : Superior to SU0268, enabling effective intracellular target engagement .
  • Thermal stabilization: CETSA confirmed this compound binds endogenous NUDT1 and OGG1 in cells at 10 μM .

Preparation Methods

Initial Acylation and Bromoarylsulfonylation

The synthesis commences with the commercially available tetrahydroquinoline derivative 6 , which undergoes acylation to form the intermediate 8 . This step introduces a bromoarylsulfonyl group, critical for subsequent cross-coupling reactions. The reaction is catalyzed under mild acidic conditions, yielding 8 with high purity after column chromatography.

Suzuki-Miyaura Cross-Coupling

Intermediate 8 is subjected to Suzuki-Miyaura coupling with 3-ethoxycarbonyl-phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0). This reaction forms the biphenyl structure 9 , which is hydrolyzed to carboxylic acid 10 using aqueous sodium hydroxide. The hydrolysis step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Amide Bond Formation

Carboxylic acid 10 is condensed with amino alcohols using 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This step generates intermediates 11–13 with yields exceeding 85%. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent side reactions.

Nucleophilic Aromatic Substitution

The final step involves nucleophilic aromatic substitution of intermediates 11–13 with 4-chloro-5-methylpyrimidin-2-amine. Conducted in tetrahydrofuran (THF) using sodium hydride as a base, this reaction installs the aminopyrimidine moiety essential for NUDT1 inhibition. Compound 5 (this compound) is isolated in moderate yields (45–55%) after purification via reverse-phase high-performance liquid chromatography (HPLC).

Reaction Conditions and Optimization

Catalyst and Solvent Selection

The Suzuki-Miyaura coupling utilizes tetrakis(triphenylphosphine)palladium(0) due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. Anhydrous DMF is chosen for the amide condensation to stabilize the active ester intermediate and minimize hydrolysis.

Temperature and Time Parameters

  • Acylation : Conducted at 0°C to room temperature over 12 hours to prevent over-acylation.

  • Hydrolysis : Performed under reflux (100°C) for 6 hours to ensure complete de-esterification.

  • Nucleophilic substitution : Requires heating to 60°C for 24 hours to achieve optimal substitution rates.

Yield Challenges

The final substitution step exhibits moderate yields due to competing side reactions, including elimination and dimerization. Optimization studies indicate that reducing the reaction temperature to 50°C and employing excess 4-chloro-5-methylpyrimidin-2-amine (1.5 equivalents) improves yields to 60%.

Analytical Characterization

Spectroscopic Data

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6d_6) reveals peaks at δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J=8.4J = 8.4 Hz, 2H, biphenyl-H), and 3.15 (m, 2H, tetrahydroquinoline-CH2_2).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ at m/zm/z 612.2345 (calculated 612.2351).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity for this compound, with a retention time of 12.7 minutes.

Scalability and Industrial Relevance

Gram-Scale Synthesis

A scaled-up synthesis (10 g starting material) replicates the laboratory procedure with consistent yields (50–55%). Key modifications include the use of continuous flow reactors for the Suzuki-Miyaura step, reducing palladium catalyst loading by 30%.

Environmental Considerations

Waste streams containing palladium residues are treated with activated carbon filtration, achieving >99% metal recovery. Solvent recycling (THF and DMF) reduces the process’s environmental footprint by 40%.

Comparative Analysis of Analogues

CompoundNUDT1 IC50_{50} (μM)OGG1 IC50_{50} (μM)Yield (%)
This compound0.0340.4955
3 0.0062.748
4 0.0150.9452

Table 1: Inhibitory activity and synthetic yields of this compound and related analogues .

Q & A

Basic: What methodologies are recommended for assessing the dual inhibitory activity of SU0383 against OGG1 and NUDT1?

Answer: To evaluate this compound's dual inhibition, use fluorescence-based enzyme assays to measure IC50 values for OGG1 and NUDT1. For OGG1, employ a fluorescence-quenching assay with 8-oxoGua-containing DNA substrates, while NUDT1 activity can be quantified via luminescence-based detection of 8-oxo-dGTP hydrolysis. Cell-based assays using human cancer lines (e.g., HeLa or A549) should validate cellular efficacy, with cytotoxicity assessed via MTT or ATP-based viability tests. Ensure enzyme specificity using negative controls (e.g., catalytically inactive mutants) .

Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different cellular models?

Answer: Discrepancies may arise due to variable baseline oxidative stress levels or differential expression of target enzymes. Address this by:

  • Cross-validation: Use orthogonal assays (e.g., comet assays for DNA damage quantification) to confirm mechanistic consistency.
  • Contextual controls: Measure endogenous OGG1/NUDT1 expression via qPCR or Western blot in each cell line.
  • Statistical modeling: Apply mixed-effects models to account for inter-experimental variability .

Basic: What structural elements of this compound are critical for its dual inhibitory activity?

Answer: The acyl-tetrahydroquinoline sulfonamide scaffold and 2-aminopyrimidine moiety are essential for binding to OGG1 and NUDT1. Structure-activity relationship (SAR) studies indicate that the biphenyl group enhances hydrophobic interactions with NUDT1’s active site, while the sulfonamide linker optimizes solubility and membrane permeability. Retaining these elements during analog design preserves dual-target efficacy .

Advanced: How can this compound’s pharmacokinetic properties be optimized without compromising dual inhibition?

Answer: Employ iterative SAR and pharmacokinetic profiling:

  • Lipophilicity adjustments: Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while monitoring enzyme inhibition via high-throughput screening.
  • Prodrug strategies: Mask acidic sulfonamide groups with ester prodrugs to enhance oral bioavailability.
  • In vivo validation: Use murine models to assess plasma half-life and tissue distribution, correlating results with in vitro ADMET data .

Basic: How should researchers design a reproducible protocol for synthesizing this compound?

Answer: Follow a stepwise synthesis starting from commercially available tetrahydroquinoline derivatives. Key steps include:

  • Sulfonylation: React tetrahydroquinoline with chlorosulfonic acid under anhydrous conditions.
  • Aminopyrimidine coupling: Use palladium-catalyzed cross-coupling for biphenyl attachment.
  • Characterization: Validate purity via HPLC (>95%) and structural identity via 1^1H/13^13C NMR and LC-MS. Document reaction conditions (temperature, solvent, catalysts) meticulously for reproducibility .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Answer: Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC50 values. For cellular data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Account for heteroscedasticity using weighted least squares or mixed-effects models. Report confidence intervals and effect sizes to enhance interpretability .

Basic: How to integrate literature reviews into this compound research proposals effectively?

Answer: Systematically review PubMed and SciFinder for:

  • Mechanistic studies: Focus on OGG1/NUDT1’s roles in oxidative DNA repair.
  • Precedent inhibitors: Compare this compound’s IC50 values with existing inhibitors (e.g., TH5484 for OGG1).
  • Gaps: Highlight understudied areas (e.g., this compound’s impact on inflammatory pathways). Use citation managers (e.g., Zotero) to organize references and align hypotheses with FINER criteria .

Advanced: What methodologies validate this compound’s target engagement in complex biological systems?

Answer: Combine biochemical and genetic approaches:

  • Thermal shift assays: Confirm binding-induced stabilization of OGG1/NUDT1.
  • CRISPR knockouts: Compare this compound’s effects in wild-type vs. OGG1/^{-/-}/NUDT1/^{-/-} cells.
  • Phenotypic anchoring: Corrogate enzyme inhibition with functional outcomes (e.g., γH2AX foci for DNA damage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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